molecular formula C13H16N2O2S2 B2766408 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea CAS No. 2034573-96-9

1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea

Cat. No.: B2766408
CAS No.: 2034573-96-9
M. Wt: 296.4
InChI Key: UJUPZBAABHCFGM-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea is a compound that features a urea backbone substituted with an ethyl group and a hydroxyethyl group bearing two thiophene rings. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea typically involves the reaction of ethyl isocyanate with 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene rings or the urea moiety.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products:

Scientific Research Applications

1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea is unique due to its urea backbone, which imparts distinct chemical and biological properties. The combination of the urea moiety with the hydroxyethyl group and thiophene rings enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-ethyl-3-(2-hydroxy-2,2-dithiophen-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-2-14-12(16)15-9-13(17,10-5-3-7-18-10)11-6-4-8-19-11/h3-8,17H,2,9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUPZBAABHCFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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